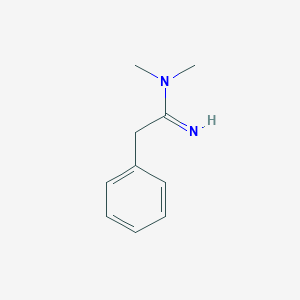![molecular formula C13H21O5P B14623336 Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate CAS No. 59276-82-3](/img/structure/B14623336.png)
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate can be synthesized using several methods. One common approach involves the Michaelis-Arbuzov reaction, where an aryl halide reacts with a trialkyl phosphite to form the desired phosphonate . Another method is the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides under microwave irradiation, which provides high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The Michaelis-Arbuzov reaction is favored due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphate esters.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism by which diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form stable bonds with various biological molecules, inhibiting their activity. This interaction is crucial in pathways involving phosphate esters, where the compound can act as a competitive inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate: Known for its stability and reactivity in organic synthesis.
Dimethyl methylphosphonate: Used as a flame retardant and in the synthesis of nerve agents.
Diethyl phosphite: Commonly used in the Michaelis-Arbuzov reaction to produce phosphonates.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly valuable in specialized synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
59276-82-3 |
|---|---|
Molekularformel |
C13H21O5P |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-8-7-9-12(15-3)13(11)16-4/h7-9H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
BHSJQPWZQKYXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C(=CC=C1)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
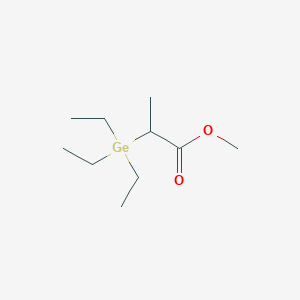

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
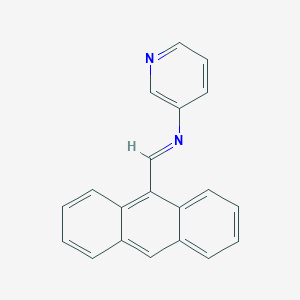
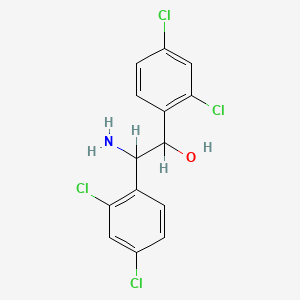
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
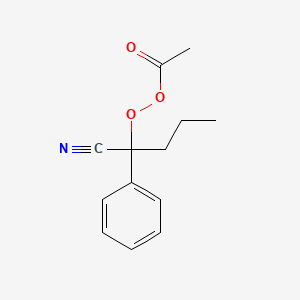
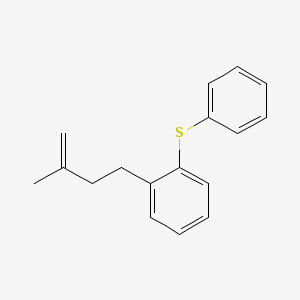

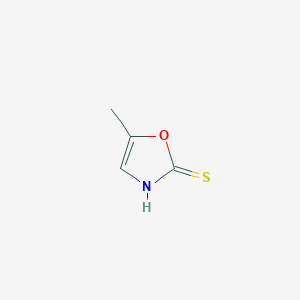
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
